Pol (476-484), HIV-1 RT Epitope

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pol (476-484), HIV-1 RT Epitope: is a biologically active peptide derived from the reverse transcriptase enzyme of the Human Immunodeficiency Virus type 1 (HIV-1). This peptide spans the amino acid residues 476 to 484 of the polymerase protein (Pol) and is recognized as a dominant epitope restricted by the human leukocyte antigen A*0201. It plays a crucial role in the immune response against HIV-1 by being a target for cytotoxic T lymphocytes (CTLs), which are essential for controlling viral infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pol (476-484), HIV-1 RT Epitope typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions: Pol (476-484), HIV-1 RT Epitope primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions:

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)

Purification: High-performance liquid chromatography (HPLC)

Major Products: The major product of the synthesis is the this compound itself, with a molecular weight of approximately 991.18 g/mol .

Aplicaciones Científicas De Investigación

Pol (476-484), HIV-1 RT Epitope has several important applications in scientific research:

Immunology: It is used to study the mechanisms of HIV-1 escape from cytotoxic T lymphocytes (CTLs) and to investigate the immune response against HIV-1

Vaccine Development: The epitope is a candidate for inclusion in HIV-1 vaccine formulations due to its immunodominant properties

Virology: Researchers use this peptide to understand the processing and presentation of viral epitopes in HIV-1-infected cells

Drug Development: It serves as a model for designing inhibitors that can block the interaction between HIV-1 reverse transcriptase and CTLs

Mecanismo De Acción

Pol (476-484), HIV-1 RT Epitope exerts its effects by being presented on the surface of infected cells in the context of human leukocyte antigen A*0201. This presentation allows cytotoxic T lymphocytes (CTLs) to recognize and target the infected cells for destruction. The peptide is processed and presented by the major histocompatibility complex (MHC) class I pathway, which is crucial for the immune surveillance of viral infections .

Comparación Con Compuestos Similares

Gag (77-85), HIV-1 Epitope: Another immunodominant epitope from the HIV-1 Gag protein.

Env (120-128), HIV-1 Epitope: An epitope from the HIV-1 envelope protein.

Uniqueness: Pol (476-484), HIV-1 RT Epitope is unique due to its specific recognition by human leukocyte antigen A*0201 and its role in the immune response against HIV-1 reverse transcriptase. Unlike other epitopes, it is processed and presented in a manner that makes it a dominant target for cytotoxic T lymphocytes, making it a valuable tool for studying HIV-1 immune evasion and vaccine development .

Propiedades

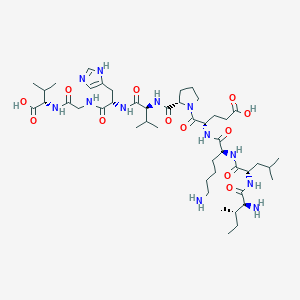

Fórmula molecular |

C46H78N12O12 |

|---|---|

Peso molecular |

991.2 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-methylpropyl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C46H78N12O12/c1-9-27(8)36(48)43(66)54-31(19-24(2)3)41(64)52-29(13-10-11-17-47)40(63)53-30(15-16-35(60)61)45(68)58-18-12-14-33(58)42(65)57-37(25(4)5)44(67)55-32(20-28-21-49-23-51-28)39(62)50-22-34(59)56-38(26(6)7)46(69)70/h21,23-27,29-33,36-38H,9-20,22,47-48H2,1-8H3,(H,49,51)(H,50,62)(H,52,64)(H,53,63)(H,54,66)(H,55,67)(H,56,59)(H,57,65)(H,60,61)(H,69,70)/t27-,29-,30-,31-,32-,33-,36-,37-,38-/m0/s1 |

Clave InChI |

WTHRVIDUTIXRTI-PQOYPMRYSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.